2,6-Difluoro-4-iodonicotinaldehyde
CAS No.:
Cat. No.: VC13794237
Molecular Formula: C6H2F2INO
Molecular Weight: 268.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2F2INO |
|---|---|
| Molecular Weight | 268.99 g/mol |
| IUPAC Name | 2,6-difluoro-4-iodopyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H2F2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H |
| Standard InChI Key | ZMILUMJHFCTENP-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(N=C1F)F)C=O)I |
| Canonical SMILES | C1=C(C(=C(N=C1F)F)C=O)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
2,6-Difluoro-4-iodonicotinaldehyde is systematically named 2,6-difluoro-4-iodopyridine-3-carbaldehyde under IUPAC guidelines. Alternative designations include 3-Pyridinecarboxaldehyde, 2,6-difluoro-4-iodo- and its German and French equivalents: 2,6-Difluor-4-iodnicotinaldehyd and 2,6-Difluoro-4-iodonicotinaldéhyde, respectively . The compound’s CAS Registry Number is 2417489-94-0, while its ChemSpider ID is 115038833 .
Molecular Structure and Physicochemical Properties
The compound’s structure (Fig. 1) features a pyridine core substituted with electronegative fluorine and iodine atoms, which influence its electronic distribution and reactivity. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂F₂INO | |
| Average Mass | 268.988 g/mol | |
| Monoisotopic Mass | 268.914918 g/mol | |
| Melting Point | 78–80°C | |
| Boiling Point | Not reported | – |
| Solubility | Soluble in THF, hexane |
The molecular symmetry and halogen placement render this compound highly reactive toward nucleophilic and electrophilic agents, particularly at the aldehyde group and iodine site.
Synthesis and Reaction Optimization
Lithiation-Iodination Strategy
The most efficient synthesis route, reported by Jin et al. (2017), involves a two-step lithiation-iodination sequence :
Step 1: Generation of Lithium Intermediate
A solution of diisopropylamine (1.30 mL, 4.15 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) is treated with n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexane) at −78°C under inert atmosphere. After 25 minutes, 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in THF (5 mL) is added via cannula, yielding a lithium intermediate after 12 hours at −78°C .
Step 2: Quenching and Isolation
The reaction is quenched with water (0.2 mL, 11 mmol) in THF (2 mL), warmed to room temperature, and extracted with ethyl acetate. Crystallization from hexane affords the product as colorless crystals (740 mg, 74% yield) .
Critical Reaction Parameters
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Temperature Control: Maintaining −78°C during lithiation prevents side reactions and ensures regioselective iodination.
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Solvent System: THF/hexane mixtures enhance intermediate solubility while facilitating low-temperature stability.
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Workup Protocol: Washing with 10% aqueous Na₂SO₃ removes residual iodine species, improving purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): A triplet at δ 7.22 ppm (J = 1.2 Hz) corresponds to the pyridine proton adjacent to the aldehyde group .
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¹³C NMR (100 MHz, CDCl₃): Signals at δ 161.1 ppm (dd, J = 250, 16 Hz) confirm the fluorinated carbons, while δ 115.6 ppm (dd, J = 24, 10 Hz) and δ 110.3 ppm arise from the iodinated and aldehyde-bearing carbons, respectively .
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¹⁹F NMR (376 MHz, CDCl₃): A singlet at δ −68.1 ppm verifies the two equivalent fluorine atoms .
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 241 (calculated for C₅H₂F₂IN), consistent with the loss of the aldehyde oxygen during ionization .
Applications and Derivative Chemistry
Pharmaceutical Intermediate
The aldehyde group in 2,6-difluoro-4-iodonicotinaldehyde serves as a versatile handle for condensation reactions, enabling the synthesis of Schiff bases or heterocyclic compounds with potential bioactivity. For example, coupling with amines could yield imine derivatives for antimicrobial screening .
Cross-Coupling Reactions
Future Research Directions
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Catalytic Applications: Investigating palladium-catalyzed functionalizations to replace stoichiometric lithiation.
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Green Synthesis: Developing aqueous or solvent-free protocols to enhance sustainability.
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Biological Profiling: Screening derivatives for anticancer or antiviral activity.
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